molecular formula C19H13N3O2 B1605139 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 5646-98-0

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1605139
CAS RN: 5646-98-0
M. Wt: 315.3 g/mol
InChI Key: MFCIBMPTHZCBFX-UHFFFAOYSA-N
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Description

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C19H13N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is represented by the linear formula C19H13N3O2 . Its molecular weight is 315.334 .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention due to their significant impact in medicinal chemistry . They are considered an enormous family of N-heterocyclic compounds .
    • Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
    • Results or Outcomes : The discussion in the literature highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Scientific Field : Fluorescence Studies

    • Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been identified as strategic compounds for optical applications due to several key characteristics .
    • Methods of Application : These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
    • Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Scientific Field : Chemical Research

    • Application Summary : “5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : This compound is used in various chemical research and development processes .
    • Results or Outcomes : The specific results or outcomes would depend on the particular research project .
  • Scientific Field : Organic Synthesis

    • Application Summary : “5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : This compound is used in various chemical research and development processes .
    • Results or Outcomes : The specific results or outcomes would depend on the particular research project .
  • Scientific Field : Fluorescent Probes

    • Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been identified as strategic compounds for optical applications due to several key characteristics .
    • Methods of Application : These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties can be tuned by adding electron-donating groups (EDGs) at position 7 on the fused ring .
    • Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCIBMPTHZCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354404
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

5646-98-0
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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